molecular formula C24H28N4O2 B2489340 6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2177060-81-8

6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2489340
Numéro CAS: 2177060-81-8
Poids moléculaire: 404.514
Clé InChI: FRAMNJARZGIRPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in early-stage drug discovery research, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that target specific proteins for degradation by the cell's ubiquitin-proteasome system. The structural motif of a piperidine ring linked to a heteroaromatic system, as found in this compound, is frequently employed as a non-PEG linker in PROTAC design . The isoquinoline moiety is a privileged structure in medicinal chemistry, often associated with the development of compounds that target epigenetic regulators, such as bromodomains . Researchers can investigate this compound as a potential core scaffold or linking unit for developing novel degrader molecules aimed at challenging therapeutic targets, including those previously considered undruggable. Its application is strictly for research purposes to advance the understanding of targeted protein degradation.

Propriétés

IUPAC Name

6-tert-butyl-2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-24(2,3)20-8-9-21(29)28(26-20)16-17-11-14-27(15-12-17)23(30)22-19-7-5-4-6-18(19)10-13-25-22/h4-10,13,17H,11-12,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAMNJARZGIRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a tert-butyl group, isoquinoline moiety, and piperidine ring. Its molecular formula is C23H26N4O2C_{23}H_{26}N_{4}O_{2} with a molecular weight of 388.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors involved in various signaling pathways. The structural components allow for binding to active sites on target proteins, potentially inhibiting or modulating their activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related piperidine derivatives have shown effectiveness against the Ebola virus by inhibiting viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is critical for viral fusion and entry into host cells .

Anti-Cancer Potential

Research has highlighted the potential anti-cancer properties of compounds within this structural class. They may act as modulators of cellular pathways involved in tumor growth and metastasis. Specifically, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell cycle regulation and apoptosis .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective effects. The presence of the isoquinoline structure is often associated with neuroactive properties, potentially providing protective benefits against neurodegenerative diseases through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Ebola Virus Inhibition : A study demonstrated that derivatives with similar structures inhibited Ebola virus entry with an EC50 value as low as 0.64 µM, indicating a potent antiviral capability .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that some derivatives significantly reduced cell viability at micromolar concentrations, suggesting their potential as anti-cancer agents .
  • Neuroprotection : Research on neuroprotective effects indicated that certain analogs could reduce neuronal cell death in models of oxidative stress, supporting their potential use in treating neurodegenerative disorders .

Data Tables

Biological Activity EC50 (µM) Selectivity Index Target
Anti-Ebola0.6420NPC1
Cancer Cell Proliferation0.9310Various cancer lines
NeuroprotectionN/AN/ANeuronal cells

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic effects, including:

  • Anti-cancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against breast cancer and melanoma cells .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds suggest potential applications in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Biological Interactions

Research has focused on the interactions of this compound with biological macromolecules:

  • Protein Binding Studies : Molecular docking studies reveal that the compound may bind effectively to target proteins involved in cancer progression and inflammation, suggesting a mechanism of action through inhibition or modulation of these proteins .
  • Enzyme Inhibition : The compound's structure allows it to interact with enzymes critical in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic diseases .

Material Science

The unique structural features of this compound make it a candidate for applications in material science:

  • Catalysts Development : Its ability to participate in diverse chemical reactions positions it as a useful building block in the synthesis of complex materials and catalysts.
  • Sensor Technology : Research into its electronic properties suggests potential uses in developing sensors for environmental monitoring or biomedical applications .

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study on Cytotoxicity (2020)Evaluated against various cancer cell linesDemonstrated significant cytotoxicity with IC50 values indicating effectiveness against specific cancer types
Molecular Docking Analysis (2023)Interaction with PqsR proteinShowed binding energies suggesting strong affinity, indicating potential as an anti-infective agent
Synthesis and Characterization (2024)Development of new derivativesHighlighted the compound's utility as a precursor for synthesizing more complex molecules with enhanced biological activities

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Target Compound Advantages: Enhanced stability due to tert-butyl and rigid dihydropyridazinone core. Isoquinoline-piperidine unit may improve selectivity for neurological targets (e.g., serotonin receptors) over kinase-focused analogs in and .
  • Limitations :
    • Low solubility may require formulation optimization.
    • Synthetic complexity could hinder scalability compared to simpler pyrimidine derivatives.

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step organic reactions, including coupling of the piperidine and isoquinoline moieties. Critical steps include:

  • Amide bond formation : Use coupling agents (e.g., EDC/HOBt) to link the isoquinoline carbonyl group to the piperidine ring under inert atmospheres .
  • Solvent and temperature control : Reflux in dichloromethane or ethyl acetate at 60–80°C to optimize intermediate stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for final purity ≥95% .

Q. Which characterization techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry. For example, diastereotopic protons in the pyridazinone ring appear as distinct doublets .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion) and isotopic patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the recommended storage conditions to ensure stability?

  • Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation.
  • Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during the piperidine-isoquinoline coupling step?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) or organocatalysts to enhance reaction efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Real-time monitoring : Use in-situ FTIR or LC-MS to detect side products (e.g., unreacted isoquinoline derivatives) and adjust stoichiometry .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to confirm connectivity between the piperidine and pyridazinone moieties .
  • X-ray crystallography : Resolve ambiguous NOE effects (e.g., spatial proximity of tert-butyl and methyl groups) .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels in synthetic precursors to track bond formation .

Q. What experimental designs are suitable for probing bioactivity mechanisms?

  • Enzyme inhibition assays : Test affinity for kinases or proteases using fluorescence-based assays (e.g., FRET) with ATP/NADH cofactors .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) to quantify binding to GPCRs or ion channels .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to assess pharmacokinetic potential .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., humidity, inert gas flow rates) to minimize batch-to-batch variability .
  • Data interpretation : Use cheminformatics tools (e.g., MestReNova, ACD/Labs) to deconvolute overlapping NMR peaks .
  • Safety protocols : Handle strong oxidizing agents in fume hoods with secondary containment, as incompatibilities may cause exothermic reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.